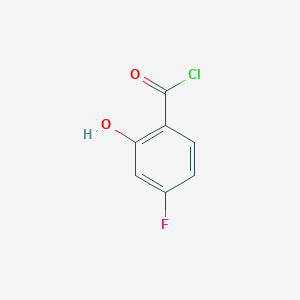

4-Fluoro-2-hydroxybenzoyl chloride

説明

4-Fluoro-2-hydroxybenzoyl chloride, also known as 2-Hydroxy-4-fluorobenzoyl chloride, is a chemical compound with the molecular formula C7H4ClFO2 . It has a molecular weight of 174.56 . It is used in the synthesis of polyphenylene ether and thioether ketones .

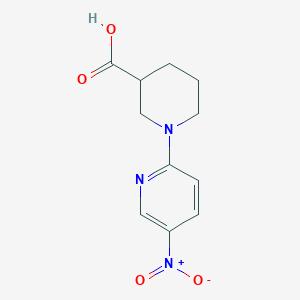

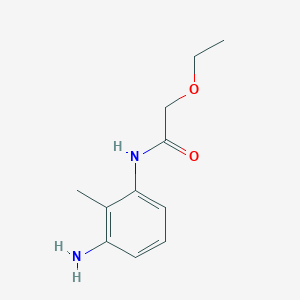

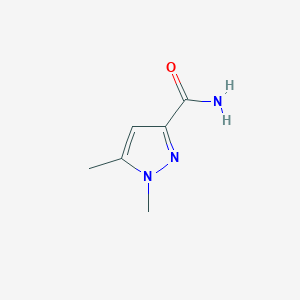

Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-hydroxybenzoyl chloride consists of a benzene ring with a fluorine atom and a hydroxyl group attached at positions 4 and 2 respectively, and a carbonyl chloride group attached at position 1 .科学的研究の応用

Synthesis of Fluorescent Probes

4-Fluoro-2-hydroxybenzoyl chloride can be used as a precursor in the synthesis of fluorescent probes, which are essential tools in biomedical research, environmental monitoring, and food safety due to their high sensitivity and unique optical properties .

Pharmaceutical Research

This compound is involved in the synthesis of various pharmaceutical intermediates, which can lead to the development of new drugs and treatments .

Analytical Chemistry

In analytical chemistry, 4-Fluoro-2-hydroxybenzoyl chloride can be used for derivatization, enhancing the detection of certain compounds in complex mixtures through techniques like HPLC-UV .

Safety and Hazards

作用機序

Target of Action

4-Fluoro-2-hydroxybenzoyl chloride, also known as 2-Hydroxy-4-fluorobenzoyl chloride, is a chemical intermediate . It doesn’t have a specific biological target as it’s primarily used in chemical reactions rather than interacting with biological systems .

Mode of Action

As a chemical intermediate, 4-Fluoro-2-hydroxybenzoyl chloride participates in various chemical reactions. For instance, it’s used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, the compound interacts with organoboron reagents under mild and functional group tolerant reaction conditions .

Biochemical Pathways

Given its role as a chemical intermediate, 4-Fluoro-2-hydroxybenzoyl chloride doesn’t directly participate in biochemical pathways. It’s used in the synthesis of other compounds that may influence biochemical pathways .

Result of Action

The primary result of 4-Fluoro-2-hydroxybenzoyl chloride’s action is the formation of new compounds through chemical reactions. For example, in the Suzuki–Miyaura coupling, it contributes to the formation of carbon–carbon bonds .

特性

IUPAC Name |

4-fluoro-2-hydroxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDBLQBTGDUWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594134 | |

| Record name | 4-Fluoro-2-hydroxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57976-99-5 | |

| Record name | 4-Fluoro-2-hydroxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。